molecular formula C6H2F4O2 B1294475 Tetrafluorohydroquinone CAS No. 771-63-1

Tetrafluorohydroquinone

Cat. No. B1294475
CAS RN: 771-63-1
M. Wt: 182.07 g/mol
InChI Key: ZSDAMBJDFDRLSS-UHFFFAOYSA-N
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Description

Tetrafluorohydroquinone (TFQH2) is a fluorinated derivative of hydroquinone, which is a significant compound in electrochemistry and organic synthesis. It is used in the manufacturing of hybrid redox flow batteries (HRFBs) due to its stable electrochemical oxidation product and its ability to undergo efficient charge-discharge cycles with high energy efficiency and minimal capacity loss at room temperature . The compound's electron transfer properties are fundamental in processes such as ATP production and photosynthesis .

Synthesis Analysis

The synthesis of tetrafluorohydroquinone-related compounds involves various strategies. For instance, derivatives of the fully twisted bicyclic amide 7-hypoquinuclidone are synthesized using a Schmidt-Aubé reaction, and their structures are confirmed by X-ray diffraction analysis . Additionally, an efficient C1-difluoromethylation of tetrahydroisoquinolenes is achieved using TMSCF2SPh as a difluoromethylating agent, providing access to a variety of fluorinated compounds . Furthermore, the synthesis of 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ), an organic semiconductor, is reported to be achieved via a three-step sequence .

Molecular Structure Analysis

The molecular structure of gaseous tetrafluoro-p-benzoquinone has been investigated by electron diffraction, revealing that the molecule is planar except for the methyl group hydrogen atoms. The geometrical parameters of the molecule have been determined, including bond lengths and angles .

Chemical Reactions Analysis

Tetrafluorohydroquinone undergoes various chemical reactions. For example, it is the primary reaction product of the oxidative dehalogenation of pentafluorophenol mediated by cytochrome P450, which can be reduced to tetrafluorohydroquinone by NAD(P)H . Additionally, tetrafluorohydroquinone can participate in oxidation-reduction condensation reactions to afford symmetrical or unsymmetrical ethers . Moreover, it exhibits complex rearrangement reactions in dissociative electron attachment, leading to the formation of anionic carbon chains with terminal CF2 groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluorohydroquinone are characterized by its stability and reactivity. It is stable under various experimental conditions and is suitable for use in HRFBs due to the stability of its electrochemical oxidation product . Its reactivity is highlighted by its ability to form a metastable molecular anion at high incident energies in electron attachment and undergo extensive fragmentation and rearrangement reactions .

Scientific Research Applications

Molecular Structure and Intramolecular Bonding

The molecular structure of tetrafluorohydroquinone was determined through gas-phase electron diffraction. This study revealed a possible weak intramolecular hydrogen bond between the OH and F substituents, providing insights into its chemical behavior and interactions (Vajda & Hargittai, 1992).

Role in Cytochrome P450-mediated Reactions

Research has shown that tetrafluorohydroquinone can be a product of cytochrome P450-catalyzed conversion of pentafluorophenol. This finding suggests its potential role in various biochemical processes and as a model compound for studying enzyme-mediated reactions (den Besten et al., 1993).

Reactivity and Chemical Applications

Tetrafluoro-o-benzoquinone (a form of tetrafluorohydroquinone) exhibits diverse reactivity, including nucleophilic additions and oxidations. This versatility makes it useful in various chemical syntheses and applications (Kumar et al., 2012).

Use in Manufacturing Hybrid Redox Flow Batteries

Tetrafluorohydroquinone has been used as an electroactive material in the manufacture of hybrid redox flow batteries. Its stability and electrochemical properties suggest its potential as a component in energy storage technologies (Yousofian-Varzaneh et al., 2016).

Sensing Applications

Tetrafluorohydroquinone functionalized graphene chemiresistive sensors have shown enhanced sensitivity for detecting dimethyl methyl-phosphonate, a sarin simulant. This highlights its potential in developing sensitive chemical sensors for security applications (Lee et al., 2017).

Safety And Hazards

Tetrafluorohydroquinone is classified as harmful if swallowed and causes serious eye damage . Safety precautions include wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDAMBJDFDRLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227888
Record name 2,3,5,6-Tetrafluorohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluorohydroquinone

CAS RN

771-63-1
Record name Tetrafluorohydroquinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrafluorohydroquinone
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Record name 2,3,5,6-Tetrafluorohydroquinone
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Record name 2,3,5,6-tetrafluorohydroquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
312
Citations
E Vajda, I Hargittai - The Journal of Physical Chemistry, 1992 - ACS Publications
The molecular structure of tetrafluorohydroqulnone has been determined by electron diffraction in the gas phase. The molecular geometry indicates possible formation of a weak …
Number of citations: 20 pubs.acs.org
A Kovács, I Macsári, I Hargittai - The Journal of Physical Chemistry …, 1999 - ACS Publications
Intramolecular F···H hydrogen bonding in 2-fluorophenol, 2,6-difluorophenol, and 2,3,5,6-tetrafluorohydroquinone has been studied by ab initio molecular orbital calculations. Geometry …
Number of citations: 58 pubs.acs.org
C den Besten, PJ van Bladeren, E Duizer… - Chemical research in …, 1993 - ACS Publications
… to tetrafluorohydroquinone. However, for pentafluorophenol, the formationof tetrafluorohydroquinone … incubations resulted in the formation of tetrafluorohydroquinone. From …
Number of citations: 49 pubs.acs.org
D Shi, L Wei, J Wang, J Zhao, C Chen, D Xu… - Sensors and Actuators B …, 2013 - Elsevier
Single-walled carbon nanotubes (SWNTs) are ideal candidates as active elements for fabricating gas sensors because their electronic structures are easily disrupted by the binding of …
Number of citations: 50 www.sciencedirect.com
B Ómarsson, R Bjornsson… - The Journal of Physical …, 2017 - ACS Publications
Here we present a combined experimental and theoretical study on the fragmentation of o- and p-tetrafluorohydroquinone upon low energy electron attachment. Despite an identical ring…
Number of citations: 3 pubs.acs.org
RS Hutton, HD Roth, MLM Schilling… - Journal of the …, 1982 - ACS Publications
The magnetic field dependence of the 19F polarization observed in the reaction of tetrafluorobenzoquinone with tetrafluorohydroquinone in benzene has been studied. The results can …
Number of citations: 4 pubs.acs.org
A Kovács, V Izvekov, G Keresztury, CJ Nielsen… - Chemical physics, 2007 - Elsevier
The vibrational properties of two fluorophenol derivatives, 2-fluorophenol (1) and 2,3,5,6-tetrafluorohydroquinone (2), have been studied by FT-IR and FT-Raman spectroscopy. The …
Number of citations: 17 www.sciencedirect.com
L Eberson, MP Hartshorn - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
The strongly stabilizing influence of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) upon radical cations has been utilized to study the photolysis of a few quinones (Q), viz. benzoquinone, …
Number of citations: 15 pubs.rsc.org
P Rusak, M Gdaniec - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… 2,3,5,6-Tetrafluorohydroquinone dihydrate … Anhydrous 2,3,5,6-tetrafluorohydroquinone was purchased from Aldrich. The single crystal used for this study was obtained by …
Number of citations: 3 scripts.iucr.org
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com

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